Equilenin-d3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

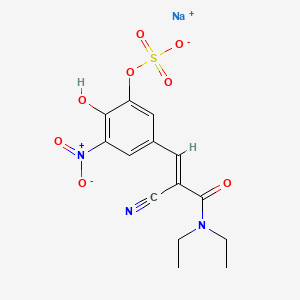

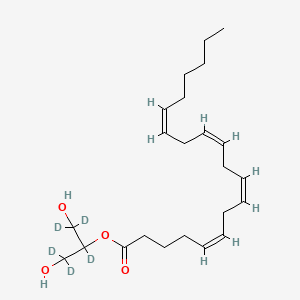

Equilenin, also known as 6,8-didehydroestrone or estra-1,3,5 (10),6,8-pentaen-3-ol-17-one, is a naturally occurring steroidal estrogen . It is obtained from the urine of pregnant mares and is used as one of the components in conjugated estrogens . Equilenin is an estrogenic steroid with five double bonds in the A- and B-ring .

科学的研究の応用

DNA Interaction and Mutagenic Potential

Equilenin-d3 and its metabolites have been noted to form unique stable cyclic adducts with DNA, potentially impacting DNA structure and function. These adducts exhibit limited conformational flexibility and distinct structural properties in DNA duplexes, which may influence their mutagenic potential and repair susceptibilities. The conformational properties of these adducts and their interactions with DNA are crucial in understanding the biological implications of Equilenin-d3 and its derivatives (Ding et al., 2008), (Zhang et al., 2009), (Ding et al., 2005).

Chemical and Environmental Studies

Equilenin and its derivatives have also been a subject of interest in chemical and environmental studies. For instance, the occurrences and seasonal variation of Equilin and Equilenin in river water were studied, shedding light on their environmental impact and behavior. This research is vital for understanding the potential ecological effects of these compounds (Ishibashi et al., 2018). Moreover, studies on the regioselectivity of certain chemical reactions involving Equilenin derivatives have contributed to the understanding of their chemical behavior, providing insights that are valuable in various scientific and industrial applications (Jin et al., 2020).

Safety and Hazards

Equilenin is suspected of causing cancer . Precautionary measures include obtaining special instructions before use, not handling until all safety precautions have been read and understood, wearing protective gloves/clothing/eye protection/face protection, getting medical advice if exposed or concerned, storing locked up, and disposing of contents/container in accordance with local/regional/national/international regulations .

作用機序

Target of Action

Equilenin-d3, a naturally occurring steroidal estrogen , primarily targets Steroid Delta-isomerase in organisms like Pseudomonas putida and Comamonas testosteroni . This enzyme plays a crucial role in the isomerization of steroids, a key step in steroid biosynthesis.

Mode of Action

Equilenin-d3, being an estrogenic steroid, enters the cells of responsive tissues (e.g., female organs, breasts, hypothalamus, pituitary) where they interact with a protein receptor . This interaction subsequently increases the rate of synthesis of DNA, RNA, and some proteins , thereby influencing the cellular functions and processes.

Biochemical Pathways

It’s known that estrogen orthoquinones, formed upon metabolic oxidation of estrogens in breast cells, can interact with purine nucleosides . This multistep process results in a purine base loss in the DNA chain (depurination) and the formation of a “depurinating adduct” from the quinone and the base .

Result of Action

The interaction of Equilenin-d3 with its targets leads to changes at the molecular and cellular levels. It influences the synthesis of DNA, RNA, and proteins , which can have wide-ranging effects on cellular functions and processes. The exact molecular and cellular effects can vary depending on the specific context and environment.

Action Environment

The action, efficacy, and stability of Equilenin-d3 can be influenced by various environmental factors. For instance, the presence of other compounds can affect its metabolism . .

特性

IUPAC Name |

(13S,14S)-4,16,16-trideuterio-3-hydroxy-13-methyl-11,12,14,15-tetrahydrocyclopenta[a]phenanthren-17-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h2-5,10,16,19H,6-9H2,1H3/t16-,18-/m0/s1/i7D2,10D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDRGHUMCVRDZLQ-POWJHRNTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3=C(C1CCC2=O)C=CC4=C3C=CC(=C4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C=CC2=C1C=CC3=C2CC[C@]4([C@H]3CC(C4=O)([2H])[2H])C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60747707 |

Source

|

| Record name | 3-Hydroxy(4,16,16-~2~H_3_)estra-1,3,5(10),6,8-pentaen-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Equilenin-d3 | |

CAS RN |

56588-54-6 |

Source

|

| Record name | 3-Hydroxy(4,16,16-~2~H_3_)estra-1,3,5(10),6,8-pentaen-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1,1-Biphenyl]-4-ol,2-ethoxy-5-methyl-](/img/structure/B584882.png)